

Tetramethoxymethane vs. Tetraethoxymethane: A Comparative Guide for Synthetic Applications

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Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706

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In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the class of orthoesters, **tetramethoxymethane** and tetraethoxymethane serve as valuable reagents, primarily as precursors to orthoesters and protecting groups, and as dehydrating agents. This guide provides a comparative analysis of these two reagents, drawing upon available data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

The physical properties of **tetramethoxymethane** and tetraethoxymethane, summarized in the table below, offer initial insights into their handling and potential applications.

Tetramethoxymethane, with its lower molecular weight, exhibits a lower boiling point and higher density compared to its ethylated counterpart. These differences can influence solvent choice and reaction conditions.

Property	Tetramethoxymethane	Tetraethoxymethane
Molecular Formula	C ₅ H ₁₂ O ₄	C ₉ H ₂₀ O ₄
Molar Mass	136.15 g/mol	192.25 g/mol
Boiling Point	114 °C[1]	159.5 °C[2]
Melting Point	-5.5 °C	Not available
Density	1.023 g/cm ³ (at 25 °C)	0.919 g/cm ³

Synthesis of Tetramethoxymethane and Tetraethoxymethane

Direct synthesis from tetrahalomethanes is not a viable route for either compound.[2] Historically, both have been prepared from the highly toxic chloropicrin, though this method results in modest yields. More efficient and safer synthetic routes have since been developed. For **tetramethoxymethane**, syntheses involving trichloromethanesulfonyl chloride or trichloroacetonitrile can achieve yields of 70-80%, while a tin-sulfide route boasts a 95% yield. Similarly, tetraethoxymethane can be synthesized from trichloroacetonitrile with yields up to 85%.[2] Other methods involve the reaction of the corresponding sodium alkoxide with carbon disulfide in the presence of a tin(IV) salt.[2]

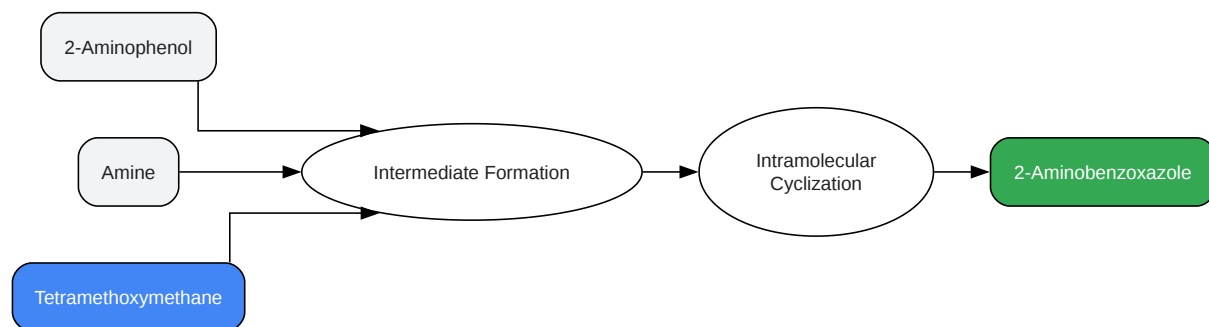
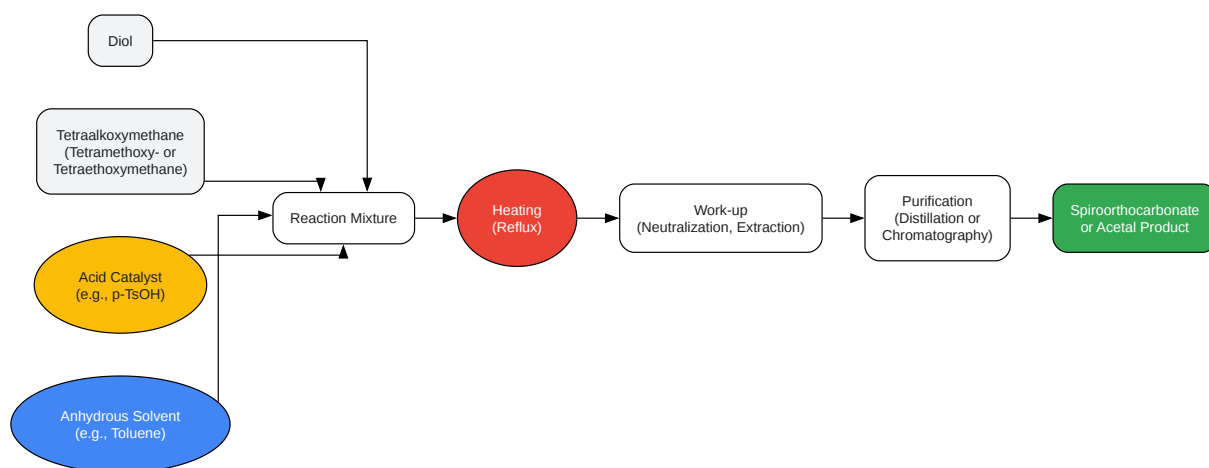
Applications in Synthesis: A Comparative Overview

While direct, quantitative comparisons of **tetramethoxymethane** and tetraethoxymethane in the same synthetic transformation are not readily available in the surveyed literature, their individual applications provide a basis for comparative assessment. Both reagents are utilized in similar types of reactions, and the choice between them often depends on the desired properties of the final product and the specific reaction conditions.

Orthoester Formation and Acetalization

One of the primary applications of both **tetramethoxymethane** and tetraethoxymethane is in the formation of orthoesters and the protection of diols as cyclic acetals. The general reaction involves the acid-catalyzed reaction of the tetraalkoxymethane with a diol.

A generalized workflow for this process is depicted below:



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References

- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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